molecular formula C13H17ClN2O B280345 N-(4-chloropyridin-2-yl)-3-cyclopentylpropanamide

N-(4-chloropyridin-2-yl)-3-cyclopentylpropanamide

Cat. No.: B280345
M. Wt: 252.74 g/mol
InChI Key: JJMSNKNLFVUWLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloropyridin-2-yl)-3-cyclopentylpropanamide, also known as CP-945,598, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which are being investigated for their ability to modulate the endocannabinoid system.

Mechanism of Action

The mechanism of action of N-(4-chloropyridin-2-yl)-3-cyclopentylpropanamide involves its ability to inhibit the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, this compound increases the levels of endocannabinoids such as anandamide, which can have a range of effects on the body, including reducing pain and inflammation, regulating mood, and modulating the immune system.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. In addition to reducing pain and inflammation, this compound has been shown to have anxiolytic effects, meaning that it can reduce anxiety-like behavior in animal models. Other research has suggested that FAAH inhibitors like this compound may have potential applications in treating addiction and substance abuse disorders by modulating the endocannabinoid system.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-chloropyridin-2-yl)-3-cyclopentylpropanamide in lab experiments include its well-characterized mechanism of action and its potential therapeutic applications. However, there are also some limitations to using FAAH inhibitors like this compound in lab experiments. For example, the effects of these compounds can be highly dependent on the dose and timing of administration, and there may be individual differences in how they affect different animals or humans.

Future Directions

There are several future directions for research on N-(4-chloropyridin-2-yl)-3-cyclopentylpropanamide and other FAAH inhibitors. One area of interest is the potential use of these compounds in treating addiction and substance abuse disorders. Another area of research is the development of more selective and potent FAAH inhibitors that can be used in a wider range of therapeutic applications. Additionally, there is ongoing research into the role of the endocannabinoid system in regulating mood, cognition, and immune function, which may lead to new therapeutic targets for FAAH inhibitors like this compound.

Synthesis Methods

The synthesis of N-(4-chloropyridin-2-yl)-3-cyclopentylpropanamide has been described in several research papers. One such method involves the reaction of 4-chloro-2-pyridinecarboxylic acid with cyclopentylmagnesium bromide, followed by the addition of N,N-dimethylformamide and acetic anhydride. The resulting product is then treated with 2,2,2-trifluoroethylamine to yield this compound.

Scientific Research Applications

N-(4-chloropyridin-2-yl)-3-cyclopentylpropanamide has been studied for its potential therapeutic applications in several areas, including pain management, inflammation, and anxiety. One study found that this compound was effective in reducing inflammatory pain in rats, and another study showed that it could reduce anxiety-like behavior in mice. Other research has focused on the potential use of FAAH inhibitors like this compound in treating addiction and substance abuse disorders.

Properties

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

N-(4-chloropyridin-2-yl)-3-cyclopentylpropanamide

InChI

InChI=1S/C13H17ClN2O/c14-11-7-8-15-12(9-11)16-13(17)6-5-10-3-1-2-4-10/h7-10H,1-6H2,(H,15,16,17)

InChI Key

JJMSNKNLFVUWLG-UHFFFAOYSA-N

SMILES

C1CCC(C1)CCC(=O)NC2=NC=CC(=C2)Cl

Canonical SMILES

C1CCC(C1)CCC(=O)NC2=NC=CC(=C2)Cl

Origin of Product

United States

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